molecular formula C17H28N2O2 B2394460 Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 2034321-38-3

Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No. B2394460
CAS RN: 2034321-38-3
M. Wt: 292.423
InChI Key: NHEJBWZHPMPDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone, also known as CX-516, is a potent ampakine compound that has been shown to enhance cognitive function and memory in both animal and human studies. Ampakines are a class of compounds that modulate the activity of AMPA receptors, which are important for synaptic plasticity and memory formation.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

One area of application involves the development of synthetic methodologies for creating complex molecular structures. For example, the synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives highlights innovative approaches to forming functionalized 3-aminopyrrolidines and piperidines, which are related to the structural components of Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone. Techniques such as iodoamination and azidomethoxylation of endocyclic carbamates demonstrate the utility of these methods in generating compounds with potential biological activity (Norton Matos et al., 2001).

Cyclic Dipeptidyl Ureas Synthesis

Another relevant study involves the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, through Ugi reactions. This research demonstrates the potential of cyclohexyl and related structures in creating bioactive molecules, offering insights into the diversity of chemical reactions and the synthesis of novel compounds (Sañudo et al., 2006).

Chemical Transformations and Reactivity

Research on the uncommon expansion of piperidine rings into hydroazocine rings showcases the versatility and reactivity of cyclohexanone and piperidine derivatives. This study provides valuable information on the chemical behavior of such compounds, offering a foundation for further exploration into the synthesis and applications of complex molecules (Malkova et al., 2016).

properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-21-16-9-12-19(13-16)15-7-10-18(11-8-15)17(20)14-5-3-2-4-6-14/h2-3,14-16H,4-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEJBWZHPMPDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3CCC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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